molecular formula C12H11N3 B12680379 5H-Pyrido(4,3-b)indole, 3-amino-8-methyl- CAS No. 102206-90-6

5H-Pyrido(4,3-b)indole, 3-amino-8-methyl-

Cat. No.: B12680379
CAS No.: 102206-90-6
M. Wt: 197.24 g/mol
InChI Key: RVSQTQWRHQIRPM-UHFFFAOYSA-N
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Description

5H-Pyrido(4,3-b)indole, 3-amino-8-methyl-: is an organic compound belonging to the class of heterocyclic aromatic amines It is a derivative of pyridoindole, characterized by the presence of an amino group at the third position and a methyl group at the eighth position

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group at the third position can participate in nucleophilic substitution reactions, often using halogenated reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, often under basic conditions.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The exact mechanism of action of 5H-Pyrido(4,3-b)indole, 3-amino-8-methyl- is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Properties

CAS No.

102206-90-6

Molecular Formula

C12H11N3

Molecular Weight

197.24 g/mol

IUPAC Name

8-methyl-5H-pyrido[4,3-b]indol-3-amine

InChI

InChI=1S/C12H11N3/c1-7-2-3-10-8(4-7)9-6-14-12(13)5-11(9)15-10/h2-6,15H,1H3,(H2,13,14)

InChI Key

RVSQTQWRHQIRPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC3=CC(=NC=C32)N

Origin of Product

United States

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